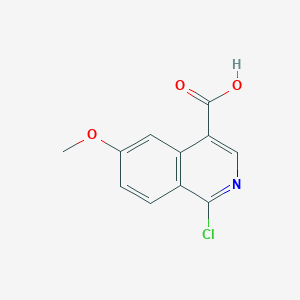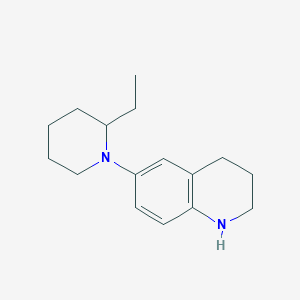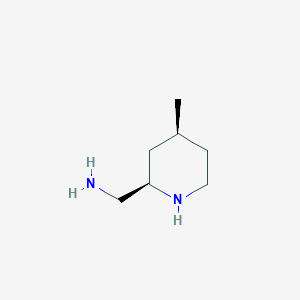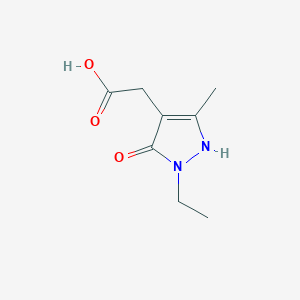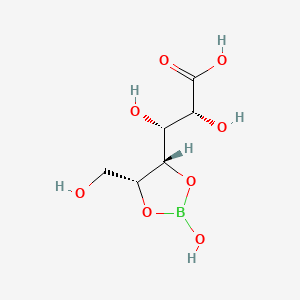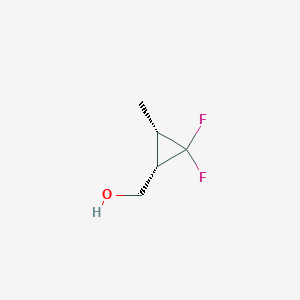
((1S,3S)-2,2-Difluoro-3-methylcyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1S,3S)-2,2-Difluoro-3-methylcyclopropyl)methanol: is a cyclopropyl derivative characterized by the presence of two fluorine atoms and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1S,3S)-2,2-Difluoro-3-methylcyclopropyl)methanol typically involves the cyclopropanation of suitable precursors followed by fluorination and hydroxylation steps One common method involves the reaction of a suitable alkene with a difluorocarbene source to introduce the difluorocyclopropyl moiety
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and reaction conditions to facilitate the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: ((1S,3S)-2,2-Difluoro-3-methylcyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The fluorine atoms can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Biology: In biological research, this compound may be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s unique structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors or other therapeutic agents.
Industry: In industrial applications, ((1S,3S)-2,2-Difluoro-3-methylcyclopropyl)methanol can be used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which ((1S,3S)-2,2-Difluoro-3-methylcyclopropyl)methanol exerts its effects depends on its interaction with specific molecular targets. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong interactions with target molecules.
Comparison with Similar Compounds
- (1S,3S)-2,2-Difluorocyclopropylmethanol
- (1S,3S)-3-Methylcyclopropylmethanol
- (1S,3S)-2,2-Difluoro-3-ethylcyclopropylmethanol
Uniqueness: ((1S,3S)-2,2-Difluoro-3-methylcyclopropyl)methanol is unique due to the combination of its difluorocyclopropyl moiety and the presence of a hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C5H8F2O |
|---|---|
Molecular Weight |
122.11 g/mol |
IUPAC Name |
[(1S,3S)-2,2-difluoro-3-methylcyclopropyl]methanol |
InChI |
InChI=1S/C5H8F2O/c1-3-4(2-8)5(3,6)7/h3-4,8H,2H2,1H3/t3-,4+/m0/s1 |
InChI Key |
VSFCACSLFLWHTL-IUYQGCFVSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C1(F)F)CO |
Canonical SMILES |
CC1C(C1(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



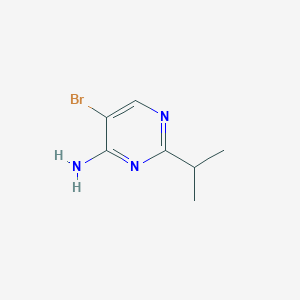
![6-Fluoro-2-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B13339259.png)

